3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide
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Description
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide is a useful research compound. Its molecular formula is C24H26ClN5O2 and its molecular weight is 451.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Triazole compounds are known to exhibit numerous activities, including acting as enzyme inhibitors . This suggests that the compound might affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability.
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2/c1-16(2)13-14-26-22(31)12-11-21-27-28-24-29(15-17-7-9-18(25)10-8-17)23(32)19-5-3-4-6-20(19)30(21)24/h3-10,16H,11-15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBJRLXVCACSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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